![molecular formula C17H26N2O B4972991 1-(4-butylbenzoyl)-4-ethylpiperazine](/img/structure/B4972991.png)
1-(4-butylbenzoyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butylbenzoyl)-4-ethylpiperazine, also known as Bepiprazole, is a psychoactive drug that belongs to the class of atypical antipsychotics. It was first developed in Japan and is used to treat schizophrenia and other psychotic disorders. Bepiprazole has been shown to have a unique mechanism of action that sets it apart from other antipsychotic drugs.
Mecanismo De Acción
1-(4-butylbenzoyl)-4-ethylpiperazine has a unique mechanism of action that involves the modulation of multiple neurotransmitter systems, including dopamine, serotonin, and noradrenaline. It acts as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT1A and 5-HT2A receptors. This unique mechanism of action is thought to contribute to its efficacy in treating schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects:
1-(4-butylbenzoyl)-4-ethylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-butylbenzoyl)-4-ethylpiperazine has a number of advantages for use in lab experiments. It has a well-characterized mechanism of action and has been extensively studied in both animal and human models. However, it also has a number of limitations, including its low solubility in water and its relatively low potency compared to other antipsychotic drugs.
Direcciones Futuras
There are a number of future directions for research on 1-(4-butylbenzoyl)-4-ethylpiperazine. One area of interest is its potential use in treating other mental health disorders, such as bipolar disorder and depression. Another area of interest is its potential use in combination therapies with other antipsychotic drugs. Finally, further research is needed to better understand the mechanisms underlying its unique mechanism of action and to develop more potent and effective derivatives of the drug.
Métodos De Síntesis
The synthesis of 1-(4-butylbenzoyl)-4-ethylpiperazine involves the reaction of 4-butylbenzoyl chloride with 4-ethylpiperazine in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified by recrystallization. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
1-(4-butylbenzoyl)-4-ethylpiperazine has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating other mental health disorders, such as bipolar disorder and depression. In addition, 1-(4-butylbenzoyl)-4-ethylpiperazine has been studied for its effects on cognitive function and memory.
Propiedades
IUPAC Name |
(4-butylphenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-5-6-15-7-9-16(10-8-15)17(20)19-13-11-18(4-2)12-14-19/h7-10H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWCTVCTLUCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butylphenyl)(4-ethylpiperazin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.